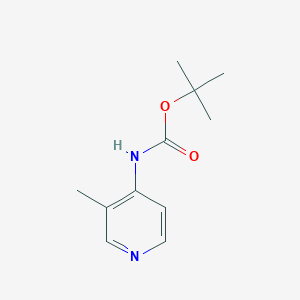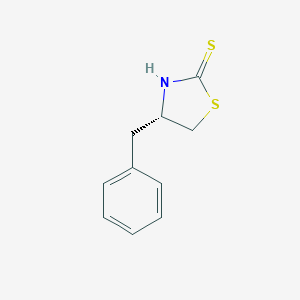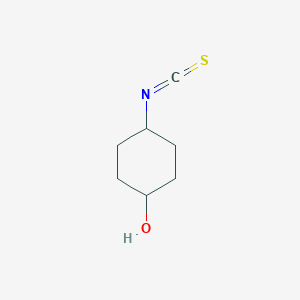
tert-butyl N-(3-methylpyridin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(3-methylpyridin-4-yl)carbamate is a compound of interest in organic chemistry, utilized as an intermediate in the synthesis of various biologically active compounds.
Synthesis Analysis
The synthesis of tert-butyl N-(3-methylpyridin-4-yl)carbamate involves chemoselective transformations of amino protecting groups, such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z), through treatment with specific reagents like tert-butyldimethylsilyl trifluoromethanesulfonate and tert-butyldimethylsilane/Pd(OAc)2 (Sakaitani & Ohfune, 1990).
Molecular Structure Analysis
The molecular structure of tert-butyl N-(3-methylpyridin-4-yl)carbamate and related derivatives has been extensively studied through methods like single crystal X-ray diffraction. These studies reveal insights into the conformation and interactions of the molecules in their crystalline state, highlighting the significance of hydrogen bonds and molecular electrostatic potential (MEP) surface calculations (Das et al., 2016).
Chemical Reactions and Properties
This compound participates in various chemical reactions, such as the Diels-Alder reaction, highlighting its versatility in organic synthesis. For example, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a related compound, showcases the potential for complex reactions and the formation of diverse structures (Padwa et al., 2003).
Physical Properties Analysis
The physical properties, such as crystallography and molecular conformation, of tert-butyl N-(3-methylpyridin-4-yl)carbamate derivatives have been studied, providing insight into their stability and interactions in solid states. These studies often involve advanced techniques like X-ray diffraction to elucidate the compound's structure (Tomaščiková et al., 2008).
Chemical Properties Analysis
The chemical properties of tert-butyl N-(3-methylpyridin-4-yl)carbamate are characterized by its reactivity and the formation of various derivatives through chemical transformations. These properties are crucial for its application in organic synthesis and the development of new compounds (Guijarro et al., 1996).
Aplicaciones Científicas De Investigación
Hydrogen Bonds and Crystal Structures : A study by Das et al. (2016) focused on carbamate derivatives' crystal structures, revealing how hydrogen bonds form three-dimensional architectures. This research contributes to understanding molecular interactions and crystal engineering.
Bifurcated Hydrogen Bonding : Research by Baillargeon et al. (2017) explored the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamate. The study highlighted the importance of bifurcated hydrogen and halogen bonds in these structures.
Synthesis Methods : Ortiz et al. (1999) reported on the synthesis of α-aminated methyllithium through the catalyzed lithiation of a N-(chloromethyl) carbamate, demonstrating a pathway for functionalized carbamates synthesis (Ortiz, Guijarro, & Yus, 1999).
Photocatalyzed Amination : Wang et al. (2022) presented a study on the photoredox-catalyzed amination of hydroxyarylenaminones with tert-butyl carbamate, establishing a new method for assembling 3-aminochromones under mild conditions (Wang et al., 2022).
Crystallographic Studies : Kant et al. (2015) conducted synthetic and crystallographic studies of a tert-butyl ester, providing insights into non-planar conformations and intermolecular interactions important for crystal engineering (Kant, Singh, & Agarwal, 2015).
Base-Generated Alkoxide Triggered Group Migration : A study by Xue and Silverman (2010) reported a fast N→O tert-butyloxycarbonyl migration involving an unusual nine-membered cyclic transition state (Xue & Silverman, 2010).
Synthesis of Substituted Compounds : Bakke, Gautun, and Svensen (2003) explored a new synthetic route to substituted-imidazo[4,5-c]pyridin-2-ons, demonstrating the versatility of tert-butyl carbamate in synthesizing complex heterocyclic compounds (Bakke, Gautun, & Svensen, 2003).
Mecanismo De Acción
Target of Action
Mode of Action
Result of Action
The compound is known to foster innovation and advancements in various fields of scientific research.
Propiedades
IUPAC Name |
tert-butyl N-(3-methylpyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPXITSRAQPKRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3-methylpyridin-4-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)


![1-Imidazo[1,5-A]pyridin-1-YL-ethanone](/img/structure/B67356.png)









